

toxicological studies of 2-Chloro-4,6-dimethoxybenzaldehyde

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Compound of Interest

Compound Name: 2-Chloro-4,6-dimethoxybenzaldehyde

Cat. No.: B1587463

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An In-depth Technical Guide to the Toxicological Evaluation of **2-Chloro-4,6-dimethoxybenzaldehyde**: A Read-Across and In Silico Approach

Introduction

2-Chloro-4,6-dimethoxybenzaldehyde is an aromatic aldehyde, a class of chemical compounds utilized in various synthetic applications, from fragrances to pharmaceutical intermediates. A thorough understanding of a compound's toxicological profile is a prerequisite for its safe handling, development, and regulatory approval. However, for many specialty or research chemicals like **2-Chloro-4,6-dimethoxybenzaldehyde**, a comprehensive, publicly available toxicological dataset does not exist.

This guide addresses this critical data gap. As direct experimental studies on this specific molecule are not available in the public domain, this document employs a robust and scientifically validated toxicological assessment strategy based on the read-across methodology and in silico modeling. This approach, recommended by regulatory bodies worldwide, leverages data from structurally similar and well-characterized analogue compounds to predict the toxicological hazards of a data-poor target substance.^{[1][2]}

This document is structured to provide drug development professionals and researchers with a foundational understanding of the predicted toxicological profile of **2-Chloro-4,6-dimethoxybenzaldehyde**, the scientific justification for these predictions, and a proposed strategy for empirical testing.

Physicochemical Profile and Structural Analysis

A molecule's toxicological activity is intrinsically linked to its chemical structure and physicochemical properties. These parameters govern its absorption, distribution, metabolism, excretion (ADME), and its potential to interact with biological macromolecules.

Chemical Structure:

- IUPAC Name: **2-Chloro-4,6-dimethoxybenzaldehyde**
- CAS Number: 59033-03-3
- Molecular Formula: $C_9H_9ClO_3$
- Key Functional Groups:
 - Aldehyde (-CHO): The aldehyde group is a key reactive moiety. It can potentially react with biological nucleophiles, such as primary amino groups in proteins (e.g., lysine residues), to form Schiff bases. This reactivity is a primary driver for mechanisms like skin sensitization. [\[3\]](#)
 - Chlorine (-Cl): The presence of a halogen atom on the aromatic ring can influence the molecule's electronic properties, lipophilicity, and metabolic pathways, potentially affecting its toxicokinetics and toxicodynamics.
 - Dimethoxy (-OCH₃) Groups: These groups impact the molecule's solubility and can be sites for metabolic activity (e.g., O-demethylation) by cytochrome P450 enzymes.

Property	Predicted Value	Source
Molecular Weight	200.62 g/mol	Calculated
logP (Octanol-Water Partition Coefficient)	~2.1 - 2.5	In Silico Prediction
Water Solubility	Low	Inferred from structure
Physical State	Solid (Predicted)	Inferred from analogues

The Read-Across Approach: Analogue Selection and Justification

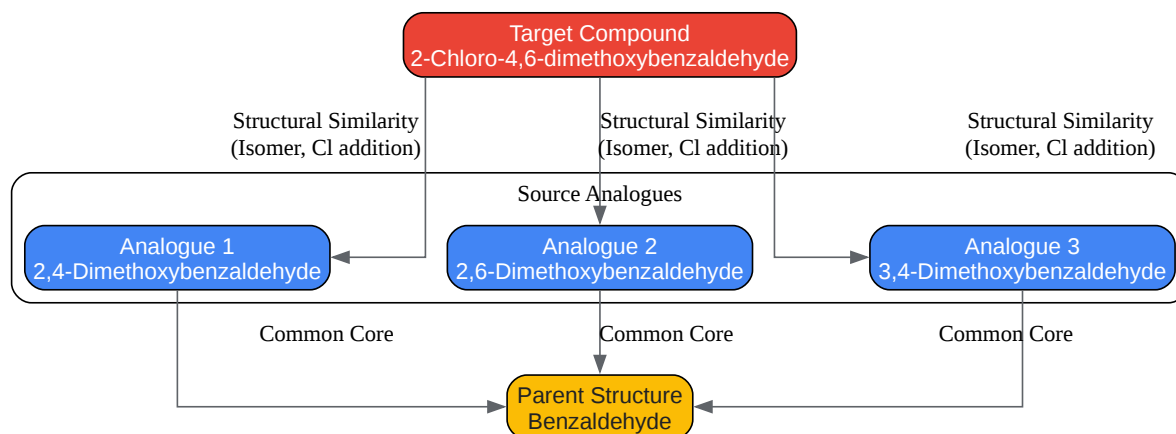
The read-across method predicts the properties of a target chemical by using data from one or more structurally and mechanistically similar source chemicals.^[1] The justification for this approach relies on the hypothesis that structurally similar compounds will have similar biological activities.

Analogue Selection:

For **2-Chloro-4,6-dimethoxybenzaldehyde**, the most relevant analogues are other substituted dimethoxybenzaldehydes for which Safety Data Sheets (SDS) and some toxicological information are available.

Analogue Compound	CAS Number	Structural Similarities	Key Differences
2,4-Dimethoxybenzaldehyde	613-45-6	Benzaldehyde core, two methoxy groups	Isomeric position of substituents, lacks chlorine
2,6-Dimethoxybenzaldehyde	3392-97-0	Benzaldehyde core, two methoxy groups	Isomeric position of substituents, lacks chlorine
3,4-Dimethoxybenzaldehyde	120-14-9	Benzaldehyde core, two methoxy groups	Isomeric position of substituents, lacks chlorine
2,5-Dimethoxybenzaldehyde	93-02-7	Benzaldehyde core, two methoxy groups	Isomeric position of substituents, lacks chlorine

The primary hypothesis is that the toxicological profile will be driven by the benzaldehyde moiety, with the dimethoxy groups modulating its properties. The key uncertainty is the contribution of the chloro-substituent.



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Caption: Structural relationship between the target compound and its source analogues.

Toxicological Hazard Assessment by Endpoint

This section synthesizes the hazard information from the selected analogues to build a predicted profile for **2-Chloro-4,6-dimethoxybenzaldehyde**.

Acute Toxicity

- Oral: Data for 3,4-dimethoxybenzaldehyde classifies it as "Harmful if swallowed" (Acute Toxicity, Category 4).
- Dermal/Inhalation: Insufficient data exists for the analogues to make a confident prediction, though significant toxicity is not expected based on the oral data.

Local Effects: Skin and Eye Irritation

This is a consistent finding across nearly all analogues.

- Skin Irritation: Analogues like 3,4-dimethoxybenzaldehyde, 2,4-dimethoxybenzaldehyde, and 2,6-dimethoxybenzaldehyde are consistently classified as causing skin irritation (Category 2).[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)
- Eye Irritation: These compounds are also classified as causing serious eye irritation (Category 2 or 2A).[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Sensitization

- Skin: While not universally reported, the potential for aldehyde-mediated Schiff base formation suggests a potential for skin sensitization.[\[3\]](#) 2,5-Dimethoxybenzaldehyde is noted to potentially cause allergy or asthma symptoms.[\[9\]](#)
- Respiratory: May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3) is a common hazard statement for the analogues.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Genotoxicity and Carcinogenicity

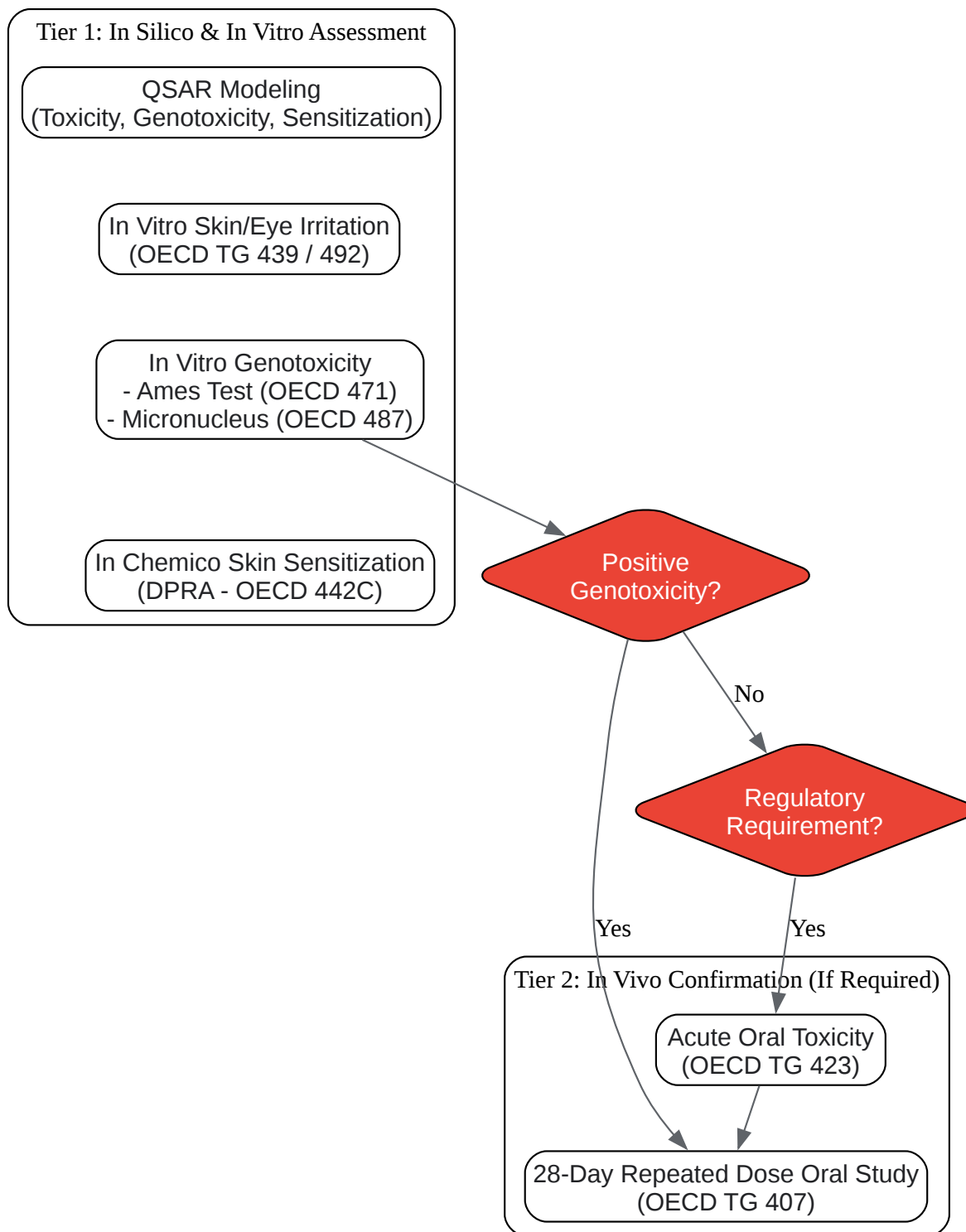
- Genotoxicity: There is a general lack of specific genotoxicity data for the dimethoxybenzaldehyde analogues in the available SDSs.[\[4\]](#) However, studies on the parent compound, benzaldehyde, and other aldehydes provide context. While some α,β -unsaturated aldehydes are known to be DNA reactive, this is not the case for this structure.[\[10\]](#) Benzaldehyde itself has not shown significant concern for genotoxicity.[\[3\]](#)
- Carcinogenicity: The SDS for 3,4-dimethoxybenzaldehyde explicitly states that no ingredient is identified as a probable, possible, or confirmed human carcinogen by IARC, NTP, or OSHA. A two-year gavage study by the National Toxicology Program (NTP) on benzaldehyde found no evidence of carcinogenic activity in rats or mice.[\[11\]](#)

Predicted Hazard Profile Summary

Toxicological Endpoint	Predicted Hazard Classification	Confidence Level
Acute Oral Toxicity	Category 4 (Harmful if swallowed)	Medium
Skin Irritation	Category 2 (Causes skin irritation)	High
Eye Irritation	Category 2A (Causes serious eye irritation)	High
Respiratory Irritation	STOT SE 3 (May cause respiratory irritation)	High
Skin Sensitization	Possible (Data lacking)	Low
Genotoxicity	Unlikely (Data lacking)	Medium
Carcinogenicity	No evidence of carcinogenicity	Medium

Proposed Toxicological Testing Strategy

To move beyond prediction and generate definitive data for regulatory or internal safety assessment purposes, a tiered testing strategy is proposed. This strategy follows established principles of minimizing animal testing by beginning with in silico and in vitro methods.[\[12\]](#)



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